molecular formula C16H20N2O2 B5911676 2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole

2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole

Cat. No. B5911676
M. Wt: 272.34 g/mol
InChI Key: QLLDOMZBHXIMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole, also known as HPPH, is a compound with potential applications in the field of scientific research. It is a heterocyclic compound that has been synthesized through various methods and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole works by absorbing light and producing reactive oxygen species that can cause damage to cells. In photodynamic therapy, 2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole is selectively taken up by cancer cells and upon exposure to light, it causes selective destruction of the cancer cells. The mechanism of action of 2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole in protein-protein interactions is not fully understood but it is believed to involve the disruption of the interaction between the proteins.
Biochemical and Physiological Effects
2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole has been found to exhibit various biochemical and physiological effects. It has been found to have anticancer activity by inducing apoptosis in cancer cells. 2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole has also been found to inhibit the growth of bacteria and fungi. In addition, it has been found to have anti-inflammatory activity and has been used in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high binding affinity for certain proteins, making it a useful tool in the study of protein-protein interactions. However, 2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole also has limitations. It is a highly reactive compound that can cause damage to cells and tissues. Its use in lab experiments requires caution and careful handling.

Future Directions

There are several future directions for the study of 2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the mechanism of action of 2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole in protein-protein interactions. Further research is needed to fully understand how 2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole disrupts protein-protein interactions. In addition, the potential use of 2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole in the treatment of other diseases such as bacterial and fungal infections should be explored.
Conclusion
In conclusion, 2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole is a compound with potential applications in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole in the treatment of various diseases and in the study of protein-protein interactions.

Synthesis Methods

2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole can be synthesized through various methods such as the reaction of 2-acetyl-6-methyl-3-phenyl-2,3-dihydropyrano[4,3-c]pyrazole with methyl iodide in the presence of potassium carbonate. Another method involves the reaction of 2-acetyl-6-methyl-3-phenyl-2,3-dihydropyrano[4,3-c]pyrazole with acetic anhydride in the presence of triethylamine. The synthesis method used depends on the desired yield and purity of the compound.

Scientific Research Applications

2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole has potential applications in the field of scientific research. It has been found to exhibit anticancer activity and has been used as a photosensitizer in photodynamic therapy. 2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole has also been used in the study of the structure and function of proteins. Its ability to selectively bind to certain proteins makes it a useful tool in the study of protein-protein interactions.

properties

IUPAC Name

1-(6,6-dimethyl-3-phenyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11(19)18-15(12-7-5-4-6-8-12)13-10-20-16(2,3)9-14(13)17-18/h4-8,13,15H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLDOMZBHXIMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2COC(CC2=N1)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)ethanone

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